molecular formula C14H14F3N5O B2499176 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2198334-96-0

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2499176
CAS RN: 2198334-96-0
M. Wt: 325.295
InChI Key: BFRTUSQNWGZANO-UHFFFAOYSA-N
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Description

“(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone” is a chemical compound. It has been used in various studies for its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by spectral data . For example, the structures of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were characterized by spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the synthesis of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles involved the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by spectral data . For example, the 1H NMR and 13C NMR spectra of similar compounds have been reported .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine”, also known as “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone”:

Pharmaceuticals and Drug Discovery

The compound’s structure, featuring a 1,2,3-triazole ring, is significant in drug discovery due to its stability and ability to form hydrogen bonds. These properties make it a valuable scaffold for developing new drugs with potential applications in treating various diseases, including cancer, bacterial infections, and neurological disorders .

Antimicrobial Agents

1,2,3-Triazole derivatives are known for their antimicrobial properties. This compound can be explored for its potential to inhibit the growth of bacteria, fungi, and viruses. Its unique structure allows it to interact with microbial enzymes and proteins, making it a promising candidate for developing new antimicrobial agents .

Catalysis in Organic Synthesis

The compound can serve as a catalyst in various organic reactions. Its triazole ring can facilitate cycloaddition reactions, which are crucial in synthesizing complex organic molecules. This application is particularly valuable in the pharmaceutical industry for creating new drug molecules and in materials science for developing novel polymers .

Material Science

In material science, the compound’s trifluoromethyl group enhances its chemical stability and hydrophobicity. These properties make it suitable for developing advanced materials, such as coatings, adhesives, and polymers, that require high durability and resistance to harsh environmental conditions .

Bioconjugation and Chemical Biology

The compound’s triazole ring can be used in bioconjugation techniques, which involve attaching biomolecules to synthetic compounds. This application is essential in chemical biology for studying protein interactions, developing biosensors, and creating targeted drug delivery systems .

Fluorescent Imaging

The trifluoromethyl group in the compound can enhance its fluorescent properties, making it useful in fluorescent imaging techniques. These techniques are widely used in biological research to visualize cellular processes, track the distribution of molecules within cells, and study the dynamics of biological systems .

Agricultural Chemistry

The compound can be explored for its potential use in agricultural chemistry. Its antimicrobial properties can be leveraged to develop new pesticides and herbicides that are more effective and environmentally friendly. Additionally, its stability and resistance to degradation make it suitable for long-term applications in agriculture .

Anticancer Research

Given the compound’s ability to interact with biological targets, it can be investigated for its anticancer properties. Researchers can study its effects on cancer cell lines, its mechanism of action, and its potential to inhibit tumor growth. This application is crucial for developing new cancer therapies that are more effective and have fewer side effects .

These applications highlight the versatility and potential of “5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine” in various scientific research fields. Each application leverages the compound’s unique chemical properties to address specific challenges and advance knowledge in different domains.

If you have any specific questions or need further details on any of these applications, feel free to ask!

IntechOpen Frontiers in Chemistry Springer

Future Directions

The future directions for the study of this compound could include further investigation of its biological activities, as some of the similar compounds have shown significant antibacterial activity and moderate antifungal activity . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications of this compound.

properties

IUPAC Name

[4-(triazol-2-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O/c15-14(16,17)12-2-1-10(9-18-12)13(23)21-7-3-11(4-8-21)22-19-5-6-20-22/h1-2,5-6,9,11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRTUSQNWGZANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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